molecular formula C8H6BrIO3 B172423 Methyl 5-bromo-2-hydroxy-3-iodobenzoate CAS No. 18071-51-7

Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Cat. No.: B172423
CAS No.: 18071-51-7
M. Wt: 356.94 g/mol
InChI Key: VSSVFOUMITYFEN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H6BrIO3. It is a derivative of benzoic acid, featuring bromine, iodine, and hydroxyl functional groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-hydroxy-3-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl salicylate. The general synthetic route includes:

    Bromination: Methyl salicylate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position.

    Esterification: The final step involves esterification to form the methyl ester of the compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, or reduction to form a methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.

    Oxidation Products: Compounds with carbonyl groups.

    Reduction Products: Compounds with methoxy groups.

    Coupling Products: Complex organic molecules with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-hydroxy-5-iodobenzoate
  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-bromo-5-iodobenzoate

Uniqueness

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is unique due to the specific positioning of the bromine, iodine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSVFOUMITYFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394253
Record name methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18071-51-7
Record name methyl 5-bromo-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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